Methyl 4-fluoro-2-(hydroxymethyl)benzoate
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Overview
Description
Methyl 4-fluoro-2-(hydroxymethyl)benzoate is an organic compound with the molecular formula C9H9FO3 It is a derivative of benzoic acid, where the hydrogen atom at the 4-position is replaced by a fluorine atom, and the hydrogen atom at the 2-position is replaced by a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-2-(hydroxymethyl)benzoate typically involves the esterification of 4-fluoro-2-(hydroxymethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-2-(hydroxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 4-Fluoro-2-(carboxymethyl)benzoic acid.
Reduction: Methyl 4-fluoro-2-(hydroxymethyl)benzyl alcohol.
Substitution: Methyl 4-methoxy-2-(hydroxymethyl)benzoate.
Scientific Research Applications
Methyl 4-fluoro-2-(hydroxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: It is used in the study of enzyme-substrate interactions, particularly those involving esterases and hydrolases.
Industry: It is used in the production of specialty chemicals and materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-2-(hydroxymethyl)benzoate depends on its specific application. In biological systems, it may act as a substrate for enzymes that catalyze the hydrolysis of ester bonds. The presence of the fluorine atom can influence the compound’s reactivity and interaction with biological targets, potentially enhancing its activity or selectivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluorobenzoate: Similar structure but lacks the hydroxymethyl group.
Methyl 2-fluoro-4-(hydroxymethyl)benzoate: Similar structure but with the fluorine and hydroxymethyl groups at different positions.
Methyl 4-(hydroxymethyl)benzoate: Similar structure but lacks the fluorine atom.
Uniqueness
Methyl 4-fluoro-2-(hydroxymethyl)benzoate is unique due to the presence of both the fluorine and hydroxymethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H9FO3 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
methyl 4-fluoro-2-(hydroxymethyl)benzoate |
InChI |
InChI=1S/C9H9FO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-4,11H,5H2,1H3 |
InChI Key |
NXRGHNHPUFAHJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)CO |
Origin of Product |
United States |
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